molecular formula C13H12N6O3S3 B2940883 N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 1171555-45-5

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2940883
CAS No.: 1171555-45-5
M. Wt: 396.46
InChI Key: KOFCQMNMTWUANB-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 4. The acetamide side chain is linked to a 1,3,4-thiadiazole ring via a sulfanyl bridge.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3S3/c1-7-5-8(19-22-7)14-9(20)6-24-13-18-17-12(25-13)16-11(21)15-10-3-2-4-23-10/h2-5H,6H2,1H3,(H,14,19,20)(H2,15,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFCQMNMTWUANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound featuring a complex structure that incorporates an oxazole ring, a thiophene ring, and a thiadiazole moiety. This unique combination suggests potential for diverse biological activities, particularly in antimicrobial and anticancer domains.

The compound can be characterized by its molecular formula C12H12N4O2S2C_{12}H_{12}N_4O_2S_2 and a molecular weight of approximately 304.43 g/mol. The presence of heterocycles such as oxazole and thiadiazole enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole scaffold exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole ring have been reported to demonstrate activity against various bacterial strains, including those resistant to conventional antibiotics . Specifically, studies have shown that certain thiadiazole derivatives can inhibit the growth of Xanthomonas oryzae and Fusarium graminearum, suggesting that this compound may possess similar properties .

Anticancer Activity

The anticancer potential of compounds featuring the thiadiazole moiety has also been explored. For example, certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and others. In vitro studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of N-(5-methyl-1,2-oxazol-3-yl)-2-[...]-acetamide likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Interaction : The oxazole and thiophene rings can interact with biological receptors through π–π stacking and hydrogen bonding.
  • Synergistic Effects : The combination of different heterocycles may lead to enhanced activity through synergistic effects when interacting with biological targets .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives, it was found that certain compounds exhibited inhibition rates exceeding 50% against Xanthomonas oryzae at concentrations as low as 100 μg/mL. This suggests that N-(5-methyl-1,2-oxazol-3-y)... could be developed into a potent antimicrobial agent .

Study 2: Antitumor Activity

Another investigation focused on the antitumor activity of thiadiazole derivatives revealed that several compounds displayed IC50 values significantly lower than standard chemotherapeutics like cisplatin. This highlights the potential for N-(5-methyl-1,2-oxazol-3-y)... in cancer treatment protocols .

Data Summary Table

Biological Activity Tested Compound Target Organism/Cell Line IC50/MIC (µg/mL) Reference
AntimicrobialVarious ThiadiazolesXanthomonas oryzae100
AnticancerThiadiazole DerivativesMDA-MB-231 (Breast Cancer)<10

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Flexibility : The acetamide-thiadiazole scaffold is highly modular, allowing substitution with diverse heterocycles (e.g., oxadiazole, triazole) to tune bioactivity .
  • Biological Relevance : Thiophene and thiadiazole moieties are associated with antimicrobial and anti-inflammatory properties, as seen in analogues (e.g., ) .
  • Physicochemical Challenges : Higher molecular weight analogues (e.g., ) may face solubility issues, necessitating formulation optimization .

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